molecular formula C20H17ClFN5O2S B2920766 N-(4-chlorophenyl)-2-((7-fluoro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide CAS No. 1105239-14-2

N-(4-chlorophenyl)-2-((7-fluoro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

Cat. No.: B2920766
CAS No.: 1105239-14-2
M. Wt: 445.9
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Description

N-(4-chlorophenyl)-2-((7-fluoro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H17ClFN5O2S and its molecular weight is 445.9. The purity is usually 95%.
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Biological Activity

N-(4-chlorophenyl)-2-((7-fluoro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a compound that integrates a triazole moiety with potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C₁₈H₁₈ClF₁N₄O₂S
  • Molecular Weight : 396.88 g/mol

The structure includes a chlorophenyl group and a thioacetamide linked to a triazoloquinazoline scaffold, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. In particular:

  • Antibacterial Activity : Compounds similar to triazoloquinazolines have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL in some cases .
  • Antifungal Activity : The triazole framework contributes to antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus.

Anticancer Potential

The compound's structure suggests potential anticancer activity. Triazole derivatives have been documented to inhibit cancer cell proliferation:

  • Cell Line Studies : In vitro studies have reported IC₅₀ values indicating cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For instance, certain triazole-containing compounds demonstrated IC₅₀ values ranging from 0.39 μM to 0.46 μM against these cell lines .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Triazole derivatives often act as inhibitors of enzymes critical for microbial survival or cancer cell proliferation.
  • DNA Interaction : Some studies suggest that compounds with similar structures can intercalate DNA or inhibit topoisomerases, leading to apoptosis in cancer cells .

Case Studies

Several studies have explored the biological activities of related compounds:

StudyCompoundActivityFindings
Barbuceanu et al. (2020)Triazoloquinazoline derivativesAntibacterialSignificant activity against Xanthomonas oryzae with EC₅₀ values of 7.2 μg/mL .
Li et al. (2022)Triazole derivativesAnticancerReported IC₅₀ values of 0.39 μM against MCF-7 cells .
PMC Article (2020)1,2,4-triazolesAntifungal & AntibacterialBroad spectrum activity against multiple strains including resistant bacteria .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(7-fluoro-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN5O2S/c1-2-9-26-18(29)15-10-13(22)5-8-16(15)27-19(26)24-25-20(27)30-11-17(28)23-14-6-3-12(21)4-7-14/h3-8,10H,2,9,11H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWFHQXFAJXQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)F)N3C1=NN=C3SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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